

Technical Master File: 1-(3-Methoxyphenyl)ethanol

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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethan-1-ol

CAS No.: 215457-55-9

Cat. No.: B13959226

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CAS: 23308-82-9 Synonyms: 3-Methoxy- α -methylbenzyl alcohol; Rivastigmine EP Impurity G; 1-(3-Methoxyphenyl)ethan-1-ol.[1][2]

Executive Summary

1-(3-Methoxyphenyl)ethanol is a critical chiral building block and a known process impurity in the synthesis of acetylcholinesterase inhibitors, specifically Rivastigmine.[3] Its significance in drug development is dual-faceted:

- As a Chiral Scaffold: It serves as a precursor for enantiopure ethyl-substituted phenols and vinyl anisoles used in the synthesis of opioids and CNS-active agents.
- As a Critical Quality Attribute (CQA): Identified as Impurity G in the Rivastigmine European Pharmacopoeia (EP) monograph, its quantification and control are mandatory for regulatory compliance.

This guide details the physicochemical profile, asymmetric synthesis protocols, and its strategic role in the Rivastigmine impurity profile.

Physicochemical Profile

Property	Specification / Value
Molecular Formula	C ₉ H ₁₂ O ₂
Molecular Weight	152.19 g/mol
Appearance	Colorless to pale yellow viscous liquid
Boiling Point	234–248 °C (at 760 mmHg)
Density	1.078 g/cm ³ (20 °C)
Solubility	Soluble in methanol, ethyl acetate, DCM; Sparingly soluble in water
Chirality	Contains one stereocenter (C1); exists as (R) and (S) enantiomers
pKa	~14.5 (Predicted)
Hazards	H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. [2][4][5] Irrit.)

Synthetic Methodologies

For pharmaceutical applications, controlling the stereochemistry is paramount. Two methods are presented: a Racemic Baseline (for impurity standard generation) and an Asymmetric Transfer Hydrogenation (ATH) (for chiral building block synthesis).

Method A: Asymmetric Transfer Hydrogenation (High Enantioselectivity)

Objective: Synthesis of (S)-1-(3-Methoxyphenyl)ethanol with >95% ee. Mechanism: Noyori Asymmetric Transfer Hydrogenation using a Ruthenium(II) catalyst.

Reagents & Materials:

- Substrate: 3-Methoxyacetophenone (1.0 eq)
- Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

- Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)
- Solvent: Dichloromethane (DCM) or Methanol
- Workup: Saturated NaHCO₃, Ethyl Acetate

Protocol:

- Inertion: Purge a reaction vessel with nitrogen.
- Charge: Add 3-Methoxyacetophenone (10 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol) to the vessel.
- Solvation: Dissolve in degassed DCM (20 mL).
- Initiation: Slowly add the Formic acid/TEA mixture (3.0 eq of formate) via syringe pump to control exotherm.
- Reaction: Stir at 25–30°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
- Quench: Upon completion, wash the organic layer with saturated NaHCO₃ (2 x 10 mL) to neutralize excess acid.
- Isolation: Dry organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane) to yield the pure (S)-enantiomer.



Expert Insight: The choice of the (S,S)-TsDPEN ligand typically induces the formation of the (S)-alcohol for acetophenones. To access the (R)-enantiomer, switch to the (R,R)-TsDPEN ligand. This "switchable" stereochemistry makes ATH superior to enzymatic reduction for early-phase screening.

Method B: Standard Reduction (Racemic Standard)

Objective: Synthesis of racemic material for use as an HPLC reference standard.

Protocol:

- Dissolve 3-Methoxyacetophenone (10 mmol) in Methanol (30 mL).
- Cool to 0°C.
- Add Sodium Borohydride (NaBH₄, 0.5 eq, 5 mmol) portion-wise over 10 minutes.
- Stir at 0°C for 1 hour, then warm to room temperature.
- Quench with 1N HCl (carefully) to destroy excess hydride.
- Extract with Ethyl Acetate, dry, and concentrate.

Process Analytics: Enantiomeric Excess Determination

To validate the synthesis, chiral HPLC is required.

- Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 μm).
- Mobile Phase: Hexane : Isopropanol (90 : 10).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 220 nm or 254 nm.
- Expected Retention:
 - (R)-Enantiomer: ~8-10 min (typical for OD-H, confirm with standards).
 - (S)-Enantiomer: ~12-15 min.

Strategic Application: Rivastigmine Drug Development

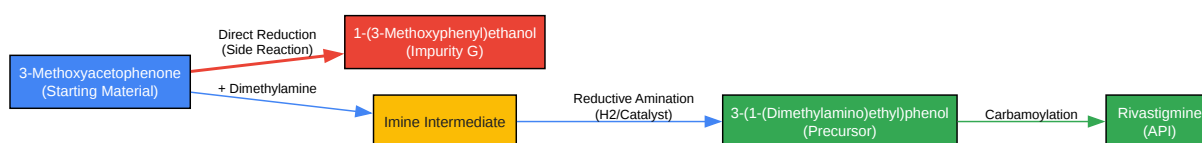
In the context of Rivastigmine (Exelon), 1-(3-Methoxyphenyl)ethanol is primarily monitored as Impurity G.[1][6] However, it also represents a divergent synthetic pathway.

The Impurity G Pathway

During the reductive amination of 3-Methoxyacetophenone to form the Rivastigmine precursor, direct reduction of the ketone (without amine incorporation) leads to the formation of this alcohol.

Visualization: Impurity Formation vs. Drug Synthesis

The following diagram illustrates the bifurcation between the desired API pathway and the formation of Impurity G.



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Caption: Bifurcation of the Rivastigmine synthetic pathway showing the origin of Impurity G via direct ketone reduction.

Strategic Control Strategy

To minimize the formation of CAS 23308-82-9 during drug manufacturing:

- **Imine Formation:** Ensure complete conversion of the ketone to the imine before adding the reducing agent.
- **Water Scavenging:** Use dehydrating agents (e.g., $\text{Ti}(\text{O}i\text{Pr})_4$ or molecular sieves) during imine formation to prevent hydrolysis back to the ketone, which would then be reduced to the

alcohol.

Safety & Handling

- PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
- Inhalation: Use in a well-ventilated fume hood. The compound is a respiratory irritant.[2]
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation back to the acetophenone.

References

- European Pharmacopoeia (Ph. Eur.).Rivastigmine Tartrate Monograph: Impurity G. European Directorate for the Quality of Medicines (EDQM).
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7] Accounts of Chemical Research.
- PubChem.Compound Summary: 1-(3-Methoxyphenyl)ethanol (CAS 23308-82-9).[2][3][8][9] National Library of Medicine. [2]
- ChemicalBook.1-(3-Methoxyphenyl)ethanol Properties and Suppliers.
- GuideChem.Rivastigmine Intermediates and Impurities.

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Sources

- 1. [lookchem.com](https://www.lookchem.com) [lookchem.com]
- 2. 3-Methoxy-alpha-methylbenzyl alcohol, (-) | C9H12O2 | CID 10197783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [bocsci.com](https://www.bocsci.com) [bocsci.com]

- [4. 129940-69-8|\(S\)-1-\(3-Methoxyphenyl\)ethanol|BLD Pharm \[bldpharm.com\]](#)
- [5. rsc.org \[rsc.org\]](#)
- [6. 1-\(3-METHOXY-PHENYL\)-ETHANOL | 23308-82-9 \[chemicalbook.com\]](#)
- [7. semanticscholar.org \[semanticscholar.org\]](#)
- [8. Page loading... \[wap.guidechem.com\]](#)
- [9. nbinno.com \[nbinno.com\]](#)
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